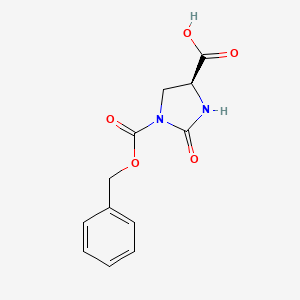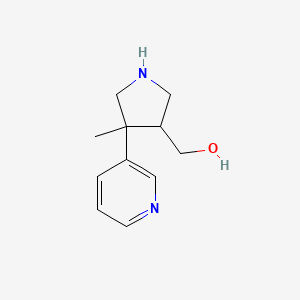
2-Bromo-4-cyclopropoxy-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-cyclopropoxy-1-fluorobenzene is an organic compound with the molecular formula C9H8BrFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, cyclopropoxy, and fluorine groups
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-cyclopropoxy-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-cyclopropoxy-1-fluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process .
Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity of the final product. These methods are optimized for large-scale production and often include purification steps like recrystallization or chromatography to remove impurities .
Analyse Chemischer Reaktionen
2-Bromo-4-cyclopropoxy-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It is also a suitable substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-cyclopropoxy-1-fluorobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-4-cyclopropoxy-1-fluorobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, attacking the benzene ring and forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product .
In biological systems, the compound’s mechanism of action would involve interactions with molecular targets, such as enzymes or receptors. These interactions can modulate specific pathways, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C9H8BrFO |
|---|---|
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
2-bromo-4-cyclopropyloxy-1-fluorobenzene |
InChI |
InChI=1S/C9H8BrFO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
CHAXYQWWKNXGDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


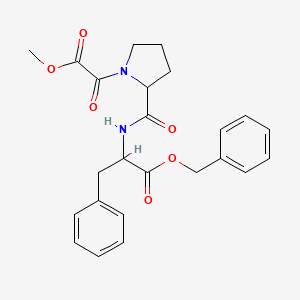

![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)

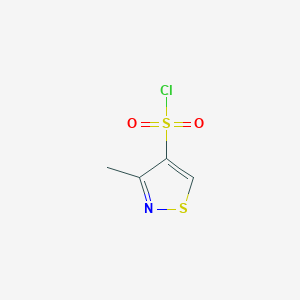

![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)

![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)
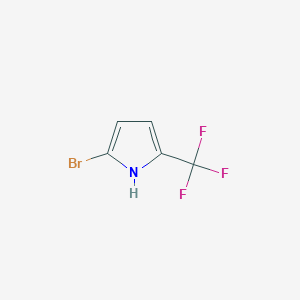
![6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B12112123.png)
![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)
